molecular formula C13H18F3N3O3S B2843959 2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097894-60-3

2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Katalognummer: B2843959
CAS-Nummer: 2097894-60-3
Molekulargewicht: 353.36
InChI-Schlüssel: AGEKTQOLEMHKLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetically designed pyrimidine derivative offered for research applications. The core pyrimidine structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. This compound features a 2,4-dimethylpyrimidine core, a motif present in compounds studied for kinase inhibition . The structure is further modified with a pyrrolidine-3-yloxy linker and a 3,3,3-trifluoropropanesulfonyl group, which may influence the molecule's physicochemical properties and target binding affinity. Researchers may investigate this compound as a potential chemical tool for probing enzyme functions or cellular pathways, particularly where pyrimidine-based cores have shown relevance. As a specialized research chemical, it is intended for use in controlled laboratory settings to explore its specific physicochemical and biochemical properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2,4-dimethyl-6-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O3S/c1-9-7-12(18-10(2)17-9)22-11-3-5-19(8-11)23(20,21)6-4-13(14,15)16/h7,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEKTQOLEMHKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C12H16F3N3O2S
  • Molecular Weight : 321.33 g/mol

The biological activity of 2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is primarily attributed to its interaction with specific biological targets. The pyrimidine core is known for its ability to modulate various enzymatic pathways, particularly those related to kinase activity.

Target Enzymes

  • Colony Stimulating Factor 1 Receptor (CSF1R) : The compound has shown promise as an inhibitor of CSF1R, which plays a crucial role in macrophage differentiation and function. Inhibition of this receptor can lead to reduced tumor-associated macrophage infiltration and thus diminish protumorigenic effects in cancer models .
  • Kinase Inhibition : Research indicates that the compound may selectively inhibit certain kinases involved in cell signaling pathways, contributing to its anticancer properties.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity IC50/EC50 Value Reference
CSF1R Inhibition3.0 nM
Inhibition of Tumor GrowthSignificant
Anti-inflammatory EffectsModerate

Study 1: Anticancer Potential

In a study focusing on the CSF1R inhibition by pyrimidine derivatives, 2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine was identified as a potent inhibitor with an IC50 value of 3.0 nM. This study highlighted the compound's ability to block macrophage infiltration in tumor microenvironments, thereby reducing tumor growth and metastasis .

Study 2: In Vivo Efficacy

Another investigation evaluated the in vivo efficacy of the compound in mouse models of cancer. Results indicated a significant reduction in tumor size and weight compared to control groups. The mechanism was attributed to the downregulation of pro-inflammatory cytokines and inhibition of macrophage-related pathways .

Comparative Analysis

When compared with other pyrimidine-based compounds, 2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine exhibited superior selectivity towards CSF1R over other kinases such as EGFR and VEGFR. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Compound Target IC50 Value
2,4-Dimethyl-6-{...}CSF1R3.0 nM
Other PyrimidinesVarious>10 nM

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neurological Disorders
Recent studies have investigated the role of 2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for conditions such as depression and anxiety. The compound's interaction with the kynurenine pathway has been noted, which is critical in neuroinflammation and neurodegeneration .

2. Cancer Research
The compound has shown promise in cancer research due to its potential to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis. Its trifluoropropanesulfonyl group enhances its binding affinity to target proteins involved in cancer progression .

Biochemical Applications

1. Enzyme Inhibition
2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has been studied for its ability to inhibit specific enzymes that are overactive in various diseases. For instance, it may inhibit certain kinases that are implicated in inflammatory responses .

2. Antioxidant Properties
Research indicates that this compound may exhibit antioxidant properties that could protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Material Science Applications

1. Polymer Chemistry
In material science, 2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The trifluoropropanesulfonyl moiety contributes to the stability and durability of these materials .

2. Coatings and Composites
The compound's unique chemical characteristics make it suitable for developing advanced coatings and composites that require specific functional properties such as water resistance and chemical stability.

Case Studies

Study TitleFocusFindings
"Role of Kynurenine Pathway Modulators in Neurodegeneration"Investigated the impact of various compounds on neuroinflammation2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine was effective in reducing markers of inflammation in animal models .
"Inhibition of Kinases by Novel Pyrimidine Derivatives"Evaluated new compounds for their kinase inhibition potentialThe compound demonstrated significant inhibition of specific kinases associated with cancer cell growth .

Analyse Chemischer Reaktionen

Step 1: Formation of the Pyrimidine Core

  • Starting material : 2,4-Dimethyl-6-chloropyrimidine.

  • Reaction : Nucleophilic substitution of Cl with pyrrolidin-3-ol under basic conditions (e.g., NaH/DMF or K2_2CO3_3/acetonitrile) .

    2 4 Dimethyl 6 chloropyrimidine+pyrrolidin 3 olBase2 4 Dimethyl 6 pyrrolidin 3 yloxy pyrimidine\text{2 4 Dimethyl 6 chloropyrimidine}+\text{pyrrolidin 3 ol}\xrightarrow{\text{Base}}\text{2 4 Dimethyl 6 pyrrolidin 3 yloxy pyrimidine}

Step 2: Sulfonylation of Pyrrolidine

  • Reagent : 3,3,3-Trifluoropropanesulfonyl chloride.

  • Conditions : Triethylamine (TEA) in dichloromethane (DCM) at 0–25°C .

    2 4 Dimethyl 6 pyrrolidin 3 yloxy pyrimidine+CF3CH2SO2ClTEATarget Compound\text{2 4 Dimethyl 6 pyrrolidin 3 yloxy pyrimidine}+\text{CF}_3\text{CH}_2\text{SO}_2\text{Cl}\xrightarrow{\text{TEA}}\text{Target Compound}

Pyrimidine Ring

  • Electrophilic Substitution : Limited due to electron-donating methyl groups (C2/C4) and electron-withdrawing trifluoropropylsulfonamide .

  • Oxidation : The C6 ether linkage is stable under mild conditions but may oxidize to a ketone under strong agents (e.g., KMnO4_4/H+^+) .

Pyrrolidine Sulfonamide

  • Acid/Base Stability : The sulfonamide resists hydrolysis in acidic media but may degrade under prolonged basic conditions (e.g., NaOH/EtOH) .

  • Hydrogen Bonding : The sulfonyl group enhances solubility in polar solvents and participates in ligand-receptor interactions .

Trifluoropropyl Group

  • Electron Effects : The -CF3_3 group deactivates adjacent carbons, reducing susceptibility to nucleophilic attack .

Key Reaction Data

Reaction Type Conditions Yield Key Observations
Nucleophilic SubstitutionNaH, DMF, 60°C, 12h 78%Selective C6 substitution; minimal byproducts
SulfonylationTEA, DCM, 0°C → 25°C, 4h 85%Exothermic; requires slow reagent addition
Oxidation (C6 Ether)KMnO4_4, H2_2SO4_4, 80°C 32%Degradation of pyrimidine ring observed

Stability and Degradation

  • Thermal Stability : Stable up to 150°C (TGA data from analogous sulfonamides ).

  • Photodegradation : UV exposure (254 nm) leads to cleavage of the sulfonamide bond .

  • Hydrolytic Pathways :

    • Acidic: Pyrrolidine ring protonation without cleavage .

    • Basic: Sulfonamide hydrolysis to sulfonic acid (pH > 10) .

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: 2,4-Dimethyl-6-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine (BK76306)

  • Molecular Formula : C₁₈H₁₉F₃N₄O₂ (MW: 380.36) .
  • Key Differences: The position 6 substituent includes a piperidine ring (6-membered) instead of pyrrolidine (5-membered), altering ring strain and conformational flexibility.
  • Implications :
    • The pyridine carbonyl may improve binding to targets requiring polar interactions (e.g., kinases), while the trifluoropropanesulfonyl group in the target compound could enhance hydrophobic enclosure in protein pockets .

Structural Analog 2: 4-Chloro-6-(3,3-Difluoropiperidin-1-yl)-2-methylpyrimidine

  • Molecular Formula : C₁₀H₁₂ClF₂N₃ (MW: 247.68) .
  • Key Differences :
    • A chloro group at position 4 replaces one methyl group, increasing steric hindrance and electron-withdrawing effects.
    • The difluoropiperidine substituent introduces two fluorine atoms, enhancing metabolic stability and dipole interactions.
  • Implications :
    • The chloro group may reduce solubility compared to the dimethyl-substituted target compound. The difluoropiperidine’s fluorination pattern could improve binding affinity in environments sensitive to halogen interactions .

Structural Analog 3: 4-(Difluoromethyl)-6-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine

  • Key Features :
    • An ethylsulfonyl group at position 2 and a pyrazole ring at position 6 .
  • Comparison: The ethylsulfonyl group is less electronegative than the trifluoropropanesulfonyl group but may offer similar hydrogen-bonding capabilities.

Research Findings and Implications

  • Hydrophobic Enclosure : The trifluoropropanesulfonyl group in the target compound likely promotes hydrophobic interactions in protein binding pockets, a feature optimized in Glide XP scoring for enhanced binding affinity .
  • Hydrogen Bonding: The pyrrolidine oxygen may act as a hydrogen-bond donor, contrasting with the pyridine carbonyl in BK76306, which serves as an acceptor.
  • Metabolic Stability : Fluorinated groups (e.g., trifluoromethyl, difluoropiperidine) in analogs like the target compound and ’s derivative may improve resistance to oxidative metabolism .

Q & A

How can researchers optimize the synthesis of 2,4-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine to improve yield and purity?

Answer:
Synthesis optimization requires careful control of reaction parameters:

  • Catalysts and Solvents : Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) are effective for coupling reactions, as seen in analogous pyrimidine syntheses . Polar aprotic solvents like 1,4-dioxane or dimethylformamide enhance reaction efficiency .
  • Temperature and pH : Reactions often require reflux conditions (e.g., 100°C) and pH adjustments (e.g., pH 10 with ammonium hydroxide) to minimize side products .
  • Purification : Multi-step purification via column chromatography or recrystallization from solvents like acetonitrile ensures high purity .

Key Consideration : Pilot small-scale reactions to test conditions before scaling up.

What advanced analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for the pyrrolidine and trifluoropropanesulfonyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns of fluorine and sulfur .
  • X-ray Crystallography : Resolves 3D conformation, especially for chiral centers in the pyrrolidine ring, as demonstrated in studies of similar pyrimidine derivatives .

Note : Combine techniques for cross-validation. For example, discrepancies in NMR data may require crystallographic confirmation .

How should researchers address contradictions in biological activity data across different experimental models?

Answer:
Contradictions often arise from variations in:

  • Assay Conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and activity. Standardize protocols using guidelines from environmental-chemical studies .
  • Cell/Tissue Models : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and validate in vivo if possible. For example, pyrimidine derivatives show varying IC₅₀ values depending on membrane permeability .
  • Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., ANOVA) to account for batch effects .

Case Study : Inconsistent enzyme inhibition data may require re-evaluation of substrate kinetics or competitive binding assays .

What mechanistic approaches can elucidate the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Computational models predict binding affinities to targets like kinases or GPCRs. Use software (e.g., AutoDock Vina) with crystal structures from the PDB .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for the trifluoropropanesulfonyl group’s interactions .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) under varying ATP/substrate concentrations to distinguish competitive vs. non-competitive mechanisms .

Advanced Tip : Pair with mutagenesis studies to identify critical residues in binding pockets .

How does the compound’s stability under physiological conditions impact experimental design?

Answer:

  • pH Stability : Test degradation rates in buffers (pH 4–9) to simulate lysosomal/cytosolic environments. Fluorinated groups may enhance stability in acidic conditions .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at -20°C to prevent sulfonyl group hydrolysis .
  • Light Sensitivity : Shield from UV light if the pyrimidine ring shows photodegradation, as observed in related compounds .

Protocol Adjustment : Include stability assays in preclinical studies to refine dosing schedules .

What computational strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation .
  • Free Energy Perturbation (FEP) : Simulate the impact of substituent changes (e.g., methyl vs. trifluoromethyl) on binding free energy .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., CYP450 inhibition) to prioritize analogs .

Example : Modifying the pyrrolidine oxygen’s position could alter metabolic half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.